Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate
Overview
Description
Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate is a chemical compound with the CAS Number: 201810-12-0 and a molecular weight of 295.34 . Its IUPAC name is ethyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO5/c1-5-19-13(17)10-20-12-8-6-11(7-9-12)16-14(18)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
The compound is stored at refrigerated temperatures . The country of origin is CN .Scientific Research Applications
Crystal Structure and Molecular Interactions
- Crystal and Molecular Structure Analysis : Ethyl esters like Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate are used to study crystal and molecular structures. For instance, the crystallographic analyses of p-tert-butylcalix[4]arenes, which are derivatised with similar compounds, reveal insights into intramolecular hydrogen bonding and conformational behaviors in solid states (Ferguson et al., 1996).
Synthesis and Chemical Transformations
Synthesis of High-Ceiling Diuretics : Although not directly on this compound, related research involves the synthesis of diuretics using aminomethyl derivatives of similar ethyl esters, showcasing their potential in medicinal chemistry (Lee et al., 1984).
Catalytic Applications in Organic Synthesis : Studies on compounds like this compound contribute to understanding the catalysis in organic synthesis. For example, research on enzymatic hydrolysis in the production of certain drugs demonstrates the role of similar ethyl esters in facilitating chemical reactions (Bevilaqua et al., 2004).
Antioxidant Properties and Applications
- Study of Antioxidant Activities : Ethyl acetate, a component of the compound , is extensively used in studies exploring the antioxidant activities of various substances. For instance, research on the antioxidant capacity of ethyl acetate fractions from Rhus verniciflua Stokes highlights the importance of such compounds in identifying and quantifying bioactive phenolic compounds (Chen et al., 2017).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate . Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and interaction with its targets.
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-5-19-13(17)10-20-12-8-6-11(7-9-12)16-14(18)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVZCBNGMUMVHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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